4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane: is a specialized organic compound with a complex molecular structure
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-10-7-6-8-11(12(10)16(17)18)9-15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCJXCOSXZNNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions, typically involving the use of boronic acids and nitro compounds[_{{{CITATION{{{1{Synthesis, Crystal Structure, and DFT Study of N-[2-(4,4,5,5 ...](https://link.springer.com/article/10.1134/S1070363222010170). One common method is the Miyaura borylation reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst[{{{CITATION{{{_1{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ....
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the nitro group to other functional groups.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the nitro group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso compounds, nitro acids.
Reduction: : Amines, hydrazines.
Substitution: : Aryl halides, alkyl halides.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In the study of biological processes involving boronic acids.
Medicine: : Potential use in drug development and as a reagent in biochemical assays.
Industry: : In the production of materials and chemicals requiring boronic acid derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is useful in biological systems and chemical synthesis.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the nitro group and the tetramethylated borolane ring. Similar compounds include:
Boronic acids: : Commonly used in Suzuki coupling reactions.
Nitro compounds: : Used in various oxidation and reduction reactions.
Dioxaborolanes: : Employed in cross-coupling reactions.
These compounds share some similarities but differ in their functional groups and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
